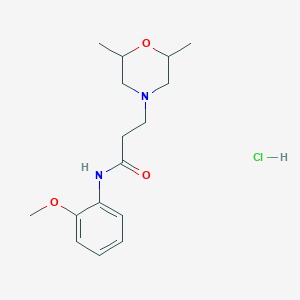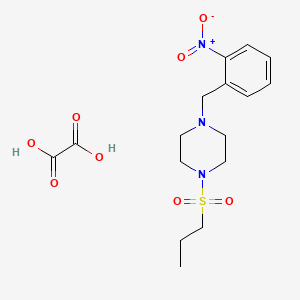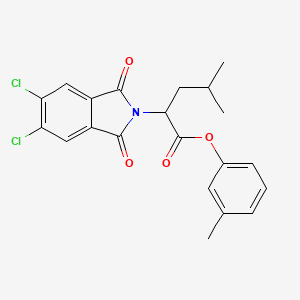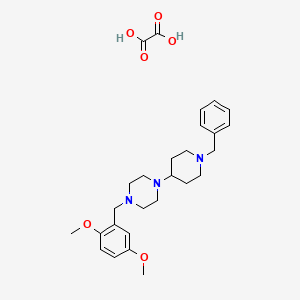
3-(2,6-dimethyl-4-morpholinyl)-N-(2-methoxyphenyl)propanamide hydrochloride
Übersicht
Beschreibung
3-(2,6-dimethyl-4-morpholinyl)-N-(2-methoxyphenyl)propanamide hydrochloride, commonly known as DMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMMP is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a critical role in the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain modulation, inflammation, and appetite regulation.
Wirkmechanismus
DMMP is a selective inhibitor of 3-(2,6-dimethyl-4-morpholinyl)-N-(2-methoxyphenyl)propanamide hydrochloride, which plays a critical role in the endocannabinoid system. This compound is responsible for the breakdown of endocannabinoids, such as anandamide and 2-arachidonoylglycerol. DMMP inhibits the activity of this compound, leading to an increase in the levels of endocannabinoids. This increase in endocannabinoid levels leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
DMMP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which are involved in pain modulation and inflammation. DMMP has also been shown to have potential applications in the treatment of obesity and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DMMP has several advantages for lab experiments. It is a potent and selective inhibitor of 3-(2,6-dimethyl-4-morpholinyl)-N-(2-methoxyphenyl)propanamide hydrochloride, which makes it an ideal tool for studying the endocannabinoid system. DMMP has also been shown to have potential applications in the treatment of various diseases, including pain, inflammation, and metabolic disorders. However, DMMP has some limitations for lab experiments. It is a synthetic compound that may have side effects on the body, and it is not approved for human use.
Zukünftige Richtungen
There are several future directions for DMMP research. One potential area of research is the development of more potent and selective 3-(2,6-dimethyl-4-morpholinyl)-N-(2-methoxyphenyl)propanamide hydrochloride inhibitors. Another potential area of research is the development of DMMP analogs with improved pharmacokinetic properties. Additionally, DMMP may have potential applications in the treatment of various diseases, including pain, inflammation, and metabolic disorders. Further research is needed to understand the full potential of DMMP in scientific research.
Wissenschaftliche Forschungsanwendungen
DMMP has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of 3-(2,6-dimethyl-4-morpholinyl)-N-(2-methoxyphenyl)propanamide hydrochloride, which plays a critical role in the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain modulation, inflammation, and appetite regulation. DMMP has been shown to increase the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which are involved in pain modulation and inflammation. DMMP has also been shown to have potential applications in the treatment of obesity and metabolic disorders.
Eigenschaften
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-N-(2-methoxyphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-12-10-18(11-13(2)21-12)9-8-16(19)17-14-6-4-5-7-15(14)20-3;/h4-7,12-13H,8-11H2,1-3H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMNDSZJNXKWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=CC=C2OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-{[(3-ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B3947019.png)
![1-(1-benzyl-4-piperidinyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947024.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propylsulfonyl)piperazine oxalate](/img/structure/B3947036.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B3947040.png)

![4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1-[(2R)-tetrahydrofuran-2-ylcarbonyl]piperidine](/img/structure/B3947054.png)

![1-(2-methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947069.png)
![N-(3,4-dichlorophenyl)-2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3947070.png)

![ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3947082.png)
![5-(1-acetyl-L-prolyl)-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3947083.png)
![1-(3-bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B3947090.png)